

ZJCK-6-46: An In-Depth Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **ZJCK-6-46**, a potent and orally available inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The information presented herein is intended to support further research and development of **ZJCK-6-46** as a potential therapeutic agent, particularly for Alzheimer's disease.

Executive Summary

ZJCK-6-46 is a highly potent inhibitor of DYRK1A with an IC50 of 0.68 nM.[1][2][3][4] It also demonstrates significant activity against other members of the DYRK and CLK families of kinases. This document details the selectivity profile of **ZJCK-6-46** against a panel of kinases, provides the experimental protocols used to determine these activities, and visualizes key related pathways and workflows.

Kinase Selectivity Profile of ZJCK-6-46

The inhibitory activity of **ZJCK-6-46** was assessed against a panel of kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.



Kinase Target	IC50 (nM)
DYRK1A	0.68
DYRK1B	1.02
DYRK2	14.18
DYRK3	17.48
DYRK4	401.3
CLK1	1.68
CLK3	38.91
CLK4	1.80

Data sourced from the supplementary information of Chen et al., J Med Chem. 2024 Aug 8;67(15):12571-12600.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assays used to determine the selectivity profile of **ZJCK-6-46**.

2.1. In Vitro Kinase Inhibition Assay

The inhibitory activities of **ZJCK-6-46** against DYRKs and CLKs were evaluated using a Caliper EZ Reader-based mobility shift assay.

Materials:

- Recombinant human kinases (DYRK1A, DYRK1B, DYRK2, DYRK3, DYRK4, CLK1, CLK3, CLK4)
- ZJCK-6-46 (dissolved in DMSO)
- ATP
- Peptide substrate



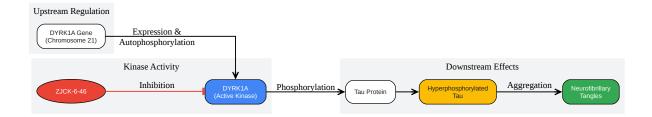
- Assay buffer (specific composition for each kinase)
- Caliper EZ Reader instrument
- Procedure:
 - The test compound, **ZJCK-6-46**, was serially diluted in DMSO.
 - The kinase, peptide substrate, and ZJCK-6-46 were mixed in the assay buffer and incubated for 10 minutes at room temperature.
 - The kinase reaction was initiated by the addition of ATP.
 - The reaction mixture was incubated for a specific duration (e.g., 1 or 2 hours) at room temperature.
 - The reaction was terminated by the addition of a stop solution.
 - The amounts of phosphorylated and unphosphorylated substrates were measured using the Caliper EZ Reader.
 - The percentage of inhibition was calculated for each concentration of ZJCK-6-46.
 - IC50 values were determined by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Visualizations

3.1. Signaling Pathway

The following diagram illustrates the signaling pathway involving DYRK1A and its role in the phosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease. **ZJCK-6-46** acts by inhibiting DYRK1A, thereby reducing the hyperphosphorylation of tau.





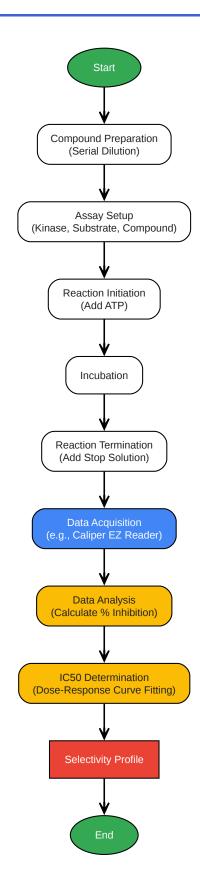
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Caption: DYRK1A-mediated tau phosphorylation pathway and the inhibitory action of **ZJCK-6-46**.

3.2. Experimental Workflow

The diagram below outlines the general workflow for determining the kinase selectivity profile of a test compound like **ZJCK-6-46**.





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Caption: Experimental workflow for kinase selectivity profiling.



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